molecular formula C8H6BrCl2NO2 B6180996 methyl 2-amino-4-bromo-3,5-dichlorobenzoate CAS No. 2624126-51-6

methyl 2-amino-4-bromo-3,5-dichlorobenzoate

Cat. No.: B6180996
CAS No.: 2624126-51-6
M. Wt: 298.9
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Description

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is an organic compound with the molecular formula C8H6BrCl2NO2 It is a derivative of benzoic acid and contains amino, bromo, and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-bromo-3,5-dichlorobenzoate typically involves the bromination and chlorination of methyl 2-amino benzoate. The process can be summarized as follows:

    Bromination: Methyl 2-amino benzoate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-amino-4-bromo-3,5-dichlorobenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and dichloro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromo-5-chlorobenzoate
  • Methyl 2-amino-3,5-dichlorobenzoate
  • Methyl 2-amino-4,5-dibromobenzoate

Uniqueness

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties

Properties

CAS No.

2624126-51-6

Molecular Formula

C8H6BrCl2NO2

Molecular Weight

298.9

Purity

95

Origin of Product

United States

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